N-(2-Butoxybenzyl)-2,3-dichloroaniline
Overview
Description
“N-(2-Butoxybenzyl)-2-butanamine” is a biochemical used for proteomics research . It has a molecular formula of C15H25NO and a molecular weight of 235.37 .
Molecular Structure Analysis
The molecular structure of “N-(2-Butoxybenzyl)-2-butanamine” consists of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Scientific Research Applications
Chemical Synthesis and Modifications :
- The 3,4-dimethoxybenzyl group, similar in structure to N-(2-Butoxybenzyl)-2,3-dichloroaniline, has been used for N-protection in the synthesis of specific organic compounds, showing that similar compounds can play a role in synthetic organic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Bioremediation and Environmental Impact :
- Studies have shown that compounds structurally related to this compound are involved in environmental processes. For instance, chloroanilines, which are structurally similar, have been studied for their biodegradation potential, suggesting that this compound may also have applications in bioremediation (Palatucci et al., 2019).
Pharmacological Research :
- While information on this compound specifically is limited, research on related compounds, such as various dichloroaniline derivatives, has shown potential in the development of antimicrobial agents. This indicates that this compound could have similar applications in drug discovery (Kimura et al., 1962).
Material Science and Engineering :
- Research on compounds with a similar structure to this compound has been conducted in the field of materials science, such as in the study of phase transitions in liquid crystals. This suggests potential applications of this compound in the development of new materials (Walker, 1984).
Toxicology and Environmental Safety :
- Similar compounds have been studied for their toxicological effects, which is important for understanding the environmental and health safety aspects of this compound (Rankin et al., 2020).
Mechanism of Action
While the mechanism of action for “N-(2-Butoxybenzyl)-2,3-dichloroaniline” is not available, similar compounds like Cinchocaine, an anesthetic used for local or regional anesthesia, work by blocking both the initiation and conduction of nerve impulses by decreasing the neuronal membrane’s permeability to sodium ions through sodium channel inhibition .
Safety and Hazards
Future Directions
While specific future directions for “N-(2-Butoxybenzyl)-2,3-dichloroaniline” are not available, borinic acids, which are similar to the compound , have been used in cross-coupling reactions and as bioactive compounds. They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .
Properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-2,3-dichloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-2-3-11-21-16-10-5-4-7-13(16)12-20-15-9-6-8-14(18)17(15)19/h4-10,20H,2-3,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBASQXBNNTWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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